molecular formula C9H8ClNO3 B2872152 3-Acetamido-5-chlorobenzoic acid CAS No. 58123-67-4

3-Acetamido-5-chlorobenzoic acid

Cat. No.: B2872152
CAS No.: 58123-67-4
M. Wt: 213.62
InChI Key: BLAONQGKTJKXTD-UHFFFAOYSA-N
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Description

3-Acetamido-5-chlorobenzoic acid is a benzoic acid derivative featuring an acetamido (–NHCOCH₃) group at the 3-position and a chlorine atom at the 5-position. This compound is structurally characterized by its electron-withdrawing substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

3-acetamido-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAONQGKTJKXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-Acetamido-5-chlorobenzoic acid involves the multi-step conversion of 3,5-dinitrobenzoic acid. The process typically includes the reduction of nitro groups to amino groups, followed by acetylation to introduce the acetamido group. The reaction conditions often involve the use of reducing agents such as iron powder or tin chloride in acidic medium, and acetylation is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for 3-Acetamido-5-chlorobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.

Mechanism of Action

The mechanism of action of 3-Acetamido-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Similarities

The following table summarizes key structural analogs of 3-acetamido-5-chlorobenzoic acid, highlighting substituent variations and their implications:

Compound Name CAS No. Key Substituents Similarity Score Primary Applications/Notes
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide 143878-29-9 –Cl, –OH, –CHO, –NHCOCH₃ 0.90 High reactivity due to aldehyde group
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate 55150-07-7 –Cl, –OH, –COOEt, –NHCOCH₃ 0.82 Ester derivative; enhanced lipophilicity
3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid 19719-00-7 –I (3 atoms), –NHCOCH₃, –NHCHO N/A X-ray contrast agent; iodinated analog
3-Acetamido-5-nitrobenzoic acid N/A –NO₂, –NHCOCH₃ N/A Nitro group enhances electron deficiency

Notes:

  • N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide exhibits the highest structural similarity (0.90), with the aldehyde group (–CHO) enabling further derivatization .
  • Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate demonstrates how esterification (–COOEt) modifies solubility and bioavailability compared to the carboxylic acid form .
  • Iodinated analogs (e.g., 19719-00-7) replace chlorine with iodine, significantly increasing molecular weight and radiopacity for medical imaging .

Physicochemical Properties

  • Polarity and Solubility: The presence of –Cl and –NHCOCH₃ in 3-acetamido-5-chlorobenzoic acid increases polarity compared to non-halogenated analogs. However, ester derivatives (e.g., ethyl or methyl esters) exhibit reduced polarity and improved organic solvent solubility .
  • Thermal Stability: Chlorine substituents generally enhance thermal stability. For example, methyl 2-acetamido-5-chlorobenzoate (CAS 103520) undergoes decomposition at temperatures >200°C, as observed in related compounds .

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